An In-Depth Technical Guide to 4-Methoxypyrimidin-5-amine Hydrochloride
An In-Depth Technical Guide to 4-Methoxypyrimidin-5-amine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-Methoxypyrimidin-5-amine hydrochloride (CAS No. 1794752-81-0). We will delve into its chemical identity, structural characteristics, potential synthesis methodologies, and its role as a versatile building block in medicinal chemistry. This document synthesizes established chemical principles with practical insights to provide a self-validating framework for its application.
Core Compound Identification and Properties
4-Methoxypyrimidin-5-amine hydrochloride is a heterocyclic organic compound. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active molecules, including nucleosides and a wide array of therapeutic agents.[1] The presence of an amine and a methoxy group on the pyrimidine ring makes it a valuable intermediate for creating diverse molecular libraries.
CAS Number: 1794752-81-0[2][3]
Physicochemical & Structural Data
Below is a table summarizing the key computed and reported properties for the hydrochloride salt and the corresponding free base, 4-Methoxypyrimidin-5-amine.
| Property | 4-Methoxypyrimidin-5-amine hydrochloride | 4-Methoxypyrimidin-5-amine (Free Base) | Source(s) |
| Molecular Formula | C₅H₈ClN₃O | C₅H₇N₃O | [3][4] |
| Molecular Weight | 161.59 g/mol | 125.13 g/mol | [3][4] |
| Appearance | White to off-white solid (Typical) | Solid (Typical) | Inferred |
| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents like DMSO and DMF | Inferred[5] |
| Purity | Typically ≥97% | Typically ≥97% | [4] |
Synthesis and Purification: A Proposed Methodological Framework
While specific, peer-reviewed synthesis protocols for 4-Methoxypyrimidin-5-amine hydrochloride are not extensively published, a plausible synthetic route can be constructed based on established pyrimidine chemistry. The following workflow is a hypothetical yet chemically sound approach.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from a readily available pyrimidine precursor. The key transformations would involve the introduction of the methoxy and amine functionalities.
Caption: Proposed synthetic workflow for 4-Methoxypyrimidin-5-amine hydrochloride.
Detailed Hypothetical Experimental Protocol
This protocol is an illustrative example and requires optimization based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine (Intermediate 1)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4,5-dichloropyrimidine in anhydrous methanol.
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Methoxylation: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol dropwise over 30 minutes. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Step 2: Synthesis of 4-Methoxypyrimidin-5-amine (Free Base)
-
Reaction Setup: To a solution of 4-chloro-5-methoxypyrimidine in an appropriate solvent (e.g., toluene or dioxane), add a source of ammonia (e.g., ammonia solution or a protected amine) along with a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and BINAP for Buchwald-Hartwig amination).
-
Amination: Add a base such as sodium tert-butoxide. Heat the reaction mixture under a nitrogen atmosphere. The optimal temperature and time will need to be determined empirically.
-
Work-up and Purification: After cooling, filter the reaction mixture through celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified, typically by column chromatography, to yield the free base.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified 4-Methoxypyrimidin-5-amine in a suitable anhydrous solvent like diethyl ether or isopropanol.
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Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[6] Derivatives of 4-Methoxypyrimidin-5-amine are valuable intermediates for synthesizing compounds with potential applications in several key therapeutic areas:
-
Anticancer Agents: Substituted pyrimidines are well-known as antimetabolites that can interfere with DNA and RNA synthesis.[1] They also serve as core structures for various kinase inhibitors, which are crucial in cancer therapy.[1]
-
Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[1]
-
Anti-inflammatory and Antiviral Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory and antiviral properties.[1]
Workflow for Drug Candidate Development
The utility of 4-Methoxypyrimidin-5-amine hydrochloride as a building block in a drug discovery pipeline can be visualized as follows:
Caption: Generalized workflow for drug candidate development from a pyrimidine scaffold.
Analytical Characterization
To ensure the identity, purity, and stability of 4-Methoxypyrimidin-5-amine hydrochloride, a suite of analytical techniques should be employed.
Recommended Analytical Methods
| Analytical Technique | Purpose | Expected Observations/Data |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[5][7] | A single major peak corresponding to the compound. Purity is determined by the relative peak area. A C18 column with a mobile phase of acetonitrile/water with an acidic modifier is a good starting point.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification.[5] | Detection of the parent ion corresponding to the molecular weight of the free base. Can also identify byproducts from the synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation.[8] | ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of functional groups (methoxy, amine, pyrimidine ring protons). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification.[8] | Characteristic absorption bands for N-H (amine), C-O (methoxy), and C=N/C=C (pyrimidine ring) stretches. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Methoxypyrimidin-5-amine hydrochloride is not widely available, precautions can be inferred from data on structurally similar amine hydrochlorides and pyrimidine derivatives.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[10]
-
First Aid:
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Stability: Amine hydrochloride salts are generally more stable than their free base counterparts. However, solutions should be prepared fresh. For long-term storage of solutions, it is advisable to store them at low temperatures (-20°C or -80°C) and protect them from light.[5]
References
-
J&K Scientific. 4-Methoxypyrimidin-5-amine hydrochloride CAS: 1794752-81-0. Available from: [Link]
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Bide Pharmatech Ltd. 4-Methoxy-2-methylpyrimidin-5-amine CAS NO.53135-45-8. Available from: [Link]
-
Capot Chemical. 1794752-81-0 | 4-methoxypyrimidin-5-amine hydrochloride. Available from: [Link]
-
RSC Publishing. Analytical Methods. Available from: [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
- Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
-
European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Available from: [Link]
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PubChem. [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Available from: [Link]
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National Institutes of Health. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
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